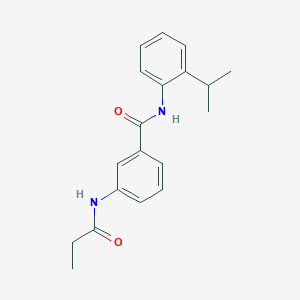![molecular formula C12H14N2O5 B5328901 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as ENVA, and it is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The synthesis of ENVA is a complex process that involves multiple steps, and it has been the subject of extensive research in recent years.
作用機序
The mechanism of action of ENVA is not fully understood, but it is believed to involve the inhibition of plant growth by interfering with the biosynthesis of auxin, a plant hormone that regulates cell growth and division. Additionally, ENVA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and cancer.
Biochemical and Physiological Effects
ENVA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plants, ENVA has been shown to inhibit cell division and elongation, leading to stunted growth and eventual death. In animal studies, ENVA has been shown to have anti-inflammatory and anti-cancer effects, with research suggesting that it may be a potential treatment for various inflammatory diseases and cancers.
実験室実験の利点と制限
ENVA has several advantages for use in lab experiments, including its high potency as a herbicide and its potential as a pharmaceutical compound. However, ENVA also has several limitations, including its complex synthesis method, limited availability, and potential toxicity to non-target organisms.
将来の方向性
There are several future directions for research on ENVA, including the development of new herbicides based on its structure, the synthesis of new materials using ENVA as a starting material, and the further study of its potential as a pharmaceutical compound. Additionally, further research is needed to fully understand the mechanism of action of ENVA and its potential toxicity to non-target organisms. Overall, the potential applications of ENVA in various fields of study make it a promising area for future research.
合成法
The synthesis of ENVA involves multiple steps, starting with the reaction of 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide with ethylene oxide to form 2-(2-ethoxyphenoxy)acetic acid. This intermediate is then reacted with nitroethene to form 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetic acid, which is then converted to ENVA by reaction with ammonia and acetic anhydride. The synthesis of ENVA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学的研究の応用
ENVA has been the subject of extensive research in recent years due to its potential applications in various fields of study. One of the main areas of research has been in the field of herbicides, where ENVA has been shown to be a potent herbicide against a wide range of weed species. Additionally, ENVA has been studied for its potential use as a pharmaceutical compound, with research showing that it has anti-inflammatory and anti-cancer properties. ENVA has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
特性
IUPAC Name |
2-[2-ethoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-18-11-7-9(5-6-14(16)17)3-4-10(11)19-8-12(13)15/h3-7H,2,8H2,1H3,(H2,13,15)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLIYSDPXVNZHE-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)
![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)

![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5328854.png)
![8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328867.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)
![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)